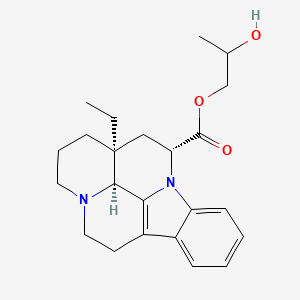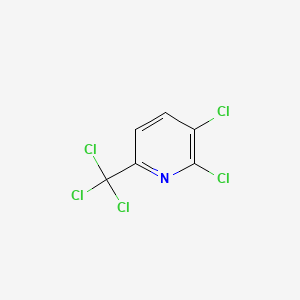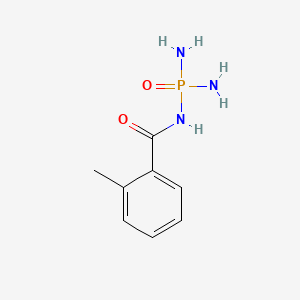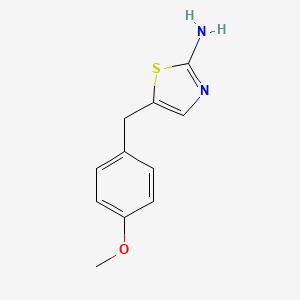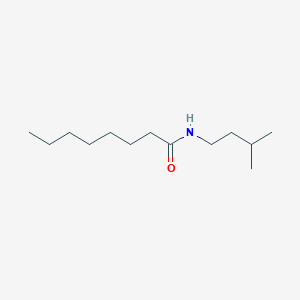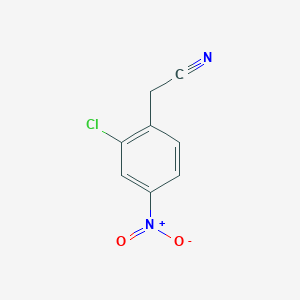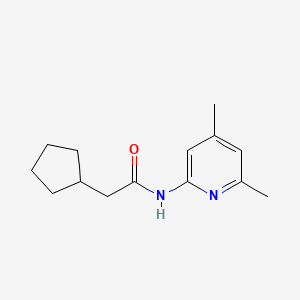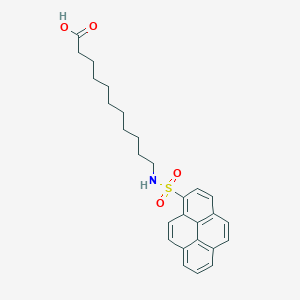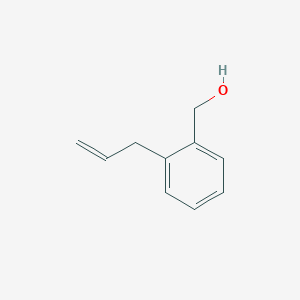
2-Allylbenzylalcohol
Vue d'ensemble
Description
2-Allylbenzylalcohol is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a pleasant odor and is used in various fields such as medical, environmental, and industrial research. The compound consists of an allyl group (C3H5) and a benzyl group (C6H5CH2), making it a versatile molecule in organic synthesis.
Applications De Recherche Scientifique
2-Allylbenzylalcohol has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of pharmaceuticals, fine chemicals, and other organic compounds.
Bioactive Properties: The presence of the allyl group may contribute to biological activities such as antimicrobial or antifungal properties.
Photocatalysis: The compound is used in visible-light-induced photoredox catalysis for the synthesis of chromenes, which are important in pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Allylbenzylalcohol can be synthesized through various methods. One common approach involves the allylic substitution of allyl alcohols. This method typically uses a catalytic regio- and stereoselective 1,4-hydroboration with pinacolborane in the presence of nickel and phosphine ligands . The intermediate allylboronate can then be oxidized to form the desired allylic alcohol.
Industrial Production Methods: Industrial production of this compound often involves the hydration of terminal alkenes using palladium-catalyzed reactions. This method provides high yields and selectivity under mild reaction conditions . Another approach includes the use of sodium perborate as an oxidant in the palladium-catalyzed C-H acyloxylation of alkenes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Allylbenzylalcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding hydrocarbons using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group in this compound can be substituted with halides using hydrogen halides like hydrochloric acid or hydrobromic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Hydrogen halides (HCl, HBr).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Mécanisme D'action
The mechanism of action of 2-Allylbenzylalcohol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like potassium permanganate . In reduction reactions, the compound interacts with hydrogenation catalysts to form hydrocarbons . The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Allyl Alcohol: Similar in structure but lacks the benzyl group.
Benzyl Alcohol: Contains a benzyl group but lacks the allyl group.
Uniqueness: 2-Allylbenzylalcohol is unique due to the presence of both allyl and benzyl groups, which provide it with versatile reactivity and make it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
(2-prop-2-enylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7,11H,1,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHICZLAJAPAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415678 | |
| Record name | 2-Allylbenzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84801-07-0 | |
| Record name | 2-Allylbenzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(prop-2-en-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


